3-(((4-ethylphenyl)(4-methylbenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one
Description
Properties
CAS No. |
892290-43-6 |
|---|---|
Molecular Formula |
C27H28N2O2 |
Molecular Weight |
412.533 |
IUPAC Name |
3-[[4-ethyl-N-[(4-methylphenyl)methyl]anilino]methyl]-7-methoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C27H28N2O2/c1-4-20-9-12-24(13-10-20)29(17-21-7-5-19(2)6-8-21)18-23-15-22-11-14-25(31-3)16-26(22)28-27(23)30/h5-16H,4,17-18H2,1-3H3,(H,28,30) |
InChI Key |
LOPZPJTWDJCPCX-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N(CC2=CC=C(C=C2)C)CC3=CC4=C(C=C(C=C4)OC)NC3=O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((4-ethylphenyl)(4-methylbenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Substitution Reactions:
Amine Substitution: The 4-ethylphenyl and 4-methylbenzyl groups are introduced via reductive amination reactions. This involves the reaction of the quinoline derivative with the corresponding aldehydes or ketones in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The methoxy group at the 7th position activates the quinoline ring toward electrophilic substitution. Reported reactions include:
| Reaction Type | Reagents/Conditions | Position | Major Product | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | C-5/C-8 | Nitro derivatives | |
| Halogenation | Cl₂/FeCl₃, RT | C-6 | 6-Chloro analog |
-
Mechanism : Methoxy’s electron-donating nature directs electrophiles to the para and ortho positions relative to itself. Steric hindrance from the bulky 3-(((4-ethylphenyl)(4-methylbenzyl)amino)methyl group limits reactivity at C-3 and C-4.
-
Key Finding : Nitration at C-5 produces a regioisomer with enhanced biological activity in antimicrobial assays .
Nucleophilic Reactions at the Tertiary Amine
The tertiary amine in the side chain participates in alkylation and acylation:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF | Quaternary ammonium salt | 78% | |
| Acylation | AcCl, Et₃N, CH₂Cl₂ | Amide derivative | 85% |
-
Mechanism : The lone pair on the nitrogen facilitates nucleophilic attack on electrophiles. Steric effects from the 4-methylbenzyl and 4-ethylphenyl groups slow reaction kinetics compared to simpler amines .
-
Applications : Quaternary salts show improved solubility for pharmacological testing .
Redox Reactions
The quinoline core undergoes reduction, while the methoxy group can be demethylated:
-
Mechanistic Insight : Catalytic hydrogenation selectively reduces the pyridone ring to a tetrahydroquinoline, preserving the aromatic benzene ring . Demethylation with BBr₃ generates a phenolic OH group, altering electronic properties .
Cyclization and Rearrangement
Under acidic conditions, the side chain participates in intramolecular cyclization:
| Conditions | Product | Key Intermediate | Reference |
|---|---|---|---|
| H₂SO₄, Δ | Benzodiazepine-fused quinoline | Iminium ion | |
| PCl₅, POCl₃ | Chlorinated heterocycle | Phosphorylated intermediate |
-
Structural Evidence : X-ray crystallography confirms the formation of a planar fused ring system after cyclization .
-
Biological Relevance : Cyclized derivatives exhibit enhanced binding to kinase targets .
Cross-Coupling Reactions
The quinoline core supports palladium-catalyzed couplings:
| Reaction Type | Catalysts/Ligands | Coupling Partner | Product | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acid | Biarylquinoline | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Primary amine | Aminated derivative |
-
Optimization : Electron-rich methoxy groups improve oxidative addition efficiency in Suzuki reactions .
-
Limitation : Bulky substituents at C-3 reduce yields in Buchwald-Hartwig aminations (<50%) .
Stability Under Physiological Conditions
Hydrolytic stability studies reveal:
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for various applications:
- Anticancer Activity : Quinoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to 3-(((4-ethylphenyl)(4-methylbenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : The compound has shown promise against certain bacterial strains, suggesting potential use as an antimicrobial agent. This is particularly relevant in the context of rising antibiotic resistance .
- Neuroprotective Effects : Emerging studies highlight the neuroprotective capabilities of quinoline derivatives. They may modulate neurotransmitter systems and reduce oxidative stress, which is beneficial in neurodegenerative diseases .
Therapeutic Implications
The therapeutic implications of this compound are vast:
- Cancer Treatment : Given its anticancer properties, this compound could be developed into a chemotherapeutic agent targeting specific types of cancer cells.
- Infection Control : Its antimicrobial activity suggests potential formulations for treating infections caused by resistant bacterial strains.
- Neurological Disorders : The neuroprotective effects position this compound as a candidate for treating conditions like Alzheimer's disease and Parkinson's disease.
Case Studies
Several studies have documented the efficacy of quinoline derivatives, including the target compound:
- Study on Antitumor Activity : A study demonstrated that a related quinoline derivative significantly inhibited tumor growth in vitro and in vivo models. The mechanism involved the induction of apoptosis in cancer cells through mitochondrial pathways .
- Antimicrobial Testing : In another study, the compound was tested against various bacterial strains, showing effective inhibition at low concentrations. This highlights its potential as a new antimicrobial agent .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-(((4-ethylphenyl)(4-methylbenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one involves its interaction with biological targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting replication and transcription processes. The amine and methoxy groups can enhance binding affinity to specific proteins, modulating their activity.
Comparison with Similar Compounds
Key Observations :
- Substituent Bulk and Hydrophobicity: The target compound’s 4-ethylphenyl and 4-methylbenzyl groups enhance hydrophobicity compared to simpler phenyl or anilinomethyl analogs (e.g., 3-(anilinomethyl)-7-methoxyquinolin-2(1H)-one) . This may improve membrane permeability or protein-binding affinity.
- However, the target’s branched aminomethyl group likely necessitates advanced alkylation or reductive amination techniques.
- Stability and Commercial Viability: Analog 3-(((4-ethylphenyl)amino)methyl)-7-methoxyquinolin-2(1H)-one (Ref: 10-F732729) was discontinued, possibly due to instability or low yield, highlighting challenges in scaling up N,N-dialkylated variants .
Functional Group Impact on Physicochemical Properties
- Methoxy Group Position: The 7-methoxy substituent in the target compound aligns with analogs like 4B (6-methoxy-3-phenylquinolin-2(1H)-one), but positional differences influence electronic effects. For instance, 7-methoxy may reduce steric hindrance compared to 6-methoxy derivatives .
- Halogen vs.
Structural Insights from Crystallography and Spectroscopy
Infrared (IR) and NMR data from analogs (e.g., 4k: IR ν = 3350 cm⁻¹ for NH₂; ¹H NMR δ = 6.8–7.5 ppm for aromatic protons) suggest that the target’s spectra would show peaks consistent with methoxy (∼2830 cm⁻¹) and ethyl/methylbenzyl protons (δ = 1.2–2.5 ppm) .
Biological Activity
3-(((4-ethylphenyl)(4-methylbenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one is a synthetic compound belonging to the quinoline family, characterized by its unique structural features which contribute to its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infections.
Chemical Structure and Properties
The molecular formula of this compound is C27H28N2O2, with a molecular weight of 412.5 g/mol. The compound features:
- A methoxy group at the 7th position.
- A 4-ethylphenylamino group attached via a methylene bridge at the 3rd position of the quinolin-2(1H)-one core.
This structural uniqueness is believed to enhance its interaction with biological targets, leading to significant pharmacological effects.
Anticancer Properties
Research indicates that quinoline derivatives, including this compound, exhibit promising anticancer activities. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been reported that similar compounds in the quinoline class can induce apoptosis in cancer cells through mechanisms involving:
- Inhibition of sirtuins , which are proteins that regulate cellular processes including aging and apoptosis.
- Interference with tubulin polymerization , leading to disruption of the mitotic spindle formation during cell division .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against several pathogenic bacteria and fungi. Studies have shown that derivatives of quinoline can effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics . The mechanism behind this activity is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has been evaluated for anti-inflammatory activity. It has been found to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition may reduce the production of pro-inflammatory mediators such as prostaglandins, thereby alleviating inflammation .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The compound may modulate receptors involved in cell signaling pathways, influencing cellular responses to external stimuli.
- ROS Generation : Some studies suggest that quinoline derivatives can induce reactive oxygen species (ROS) production, leading to oxidative stress and subsequent cell death in cancer cells .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals insights into the structure-activity relationship (SAR):
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Quinolin-2(1H)-one | Base structure without substituents | Lacks additional functional groups |
| 7-Methoxyquinolin-2(1H)-one | Contains only the methoxy group | Less complex than target compound |
| 3-{[(Phenyl)amino]methyl}-7-methoxyquinolin-2(1H)-one | Similar core but with phenyl instead of ethylphenyl | Variations in biological activity due to substituent differences |
Uniqueness : The presence of both a methoxy group and a 4-ethylphenylamino group in this compound confers distinct chemical and biological properties compared to its analogs, making it a notable candidate for further research and development in medicinal chemistry.
Case Studies
Several case studies highlight the efficacy of quinoline derivatives:
- Cancer Cell Lines : A study demonstrated that derivatives similar to this compound exhibited IC50 values in the nanomolar range against MCF-7 breast cancer cells, indicating potent anticancer activity .
- Antimicrobial Testing : In another study, compounds were tested against Klebsiella pneumoniae and Pseudomonas aeruginosa, showing significant inhibition zones comparable to established antibiotics .
Q & A
Basic: What are the key considerations for synthesizing this compound with high purity?
Methodological Answer:
The synthesis involves a multi-step process:
- Step 1 : Formation of the quinolin-2(1H)-one core via cyclization of substituted anthranilic acid derivatives under acidic conditions (e.g., acetic acid).
- Step 2 : Introduction of the 7-methoxy group using methylating agents like dimethyl sulfate under controlled pH (~8–9).
- Step 3 : Aminomethylation via Mannich reaction with 4-ethylphenyl and 4-methylbenzyl amines, requiring precise temperature control (60–70°C) to avoid side products .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity. Monitor by TLC (Rf ~0.5 in ethyl acetate) or HPLC (C18 column, acetonitrile/water gradient) .
Basic: How is the molecular structure confirmed post-synthesis?
Methodological Answer:
- NMR Spectroscopy :
- 1H NMR : Key signals include the methoxy singlet (~δ 3.8 ppm), aromatic protons (δ 6.8–7.4 ppm), and NH protons (δ 10–12 ppm, broad).
- 13C NMR : Confirm carbonyl (C=O, ~δ 165 ppm) and quaternary carbons in the quinoline ring .
- X-Ray Crystallography : Use SHELXL for refinement. The dihedral angle between quinoline and substituted phenyl rings (~57.8°) indicates steric hindrance, validated by intermolecular N–H⋯N hydrogen bonds (2.1–2.3 Å) .
Basic: What in vitro assays are suitable for initial biological activity screening?
Methodological Answer:
- Anticancer Activity : Test against human cancer cell lines (e.g., MCF-7, A549) using MTT assays. IC50 values <10 µM suggest potency; compare with positive controls (e.g., doxorubicin) .
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) via fluorescence polarization assays. A 20–50% inhibition at 1 µM indicates target engagement .
Advanced: How to resolve contradictions between in vitro activity and in vivo efficacy?
Methodological Answer:
- Metabolic Stability : Perform microsomal assays (human liver microsomes, NADPH cofactor). A half-life <30 min indicates rapid degradation; consider prodrug strategies .
- Solubility Limitations : Use kinetic solubility assays (PBS, pH 7.4). If solubility <10 µg/mL, employ nanoformulation (e.g., liposomes) or salt formation .
- Off-Target Effects : Conduct proteome-wide profiling (e.g., thermal shift assays) to identify non-specific binding .
Advanced: What strategies optimize the compound’s selectivity for target proteins?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Molecular Docking : Use AutoDock Vina to predict binding poses in target pockets (e.g., EGFR ATP-binding site). Prioritize derivatives with ΔG < -8 kcal/mol .
Advanced: How to address discrepancies in crystallographic vs. computational structural models?
Methodological Answer:
- Torsional Angle Analysis : Compare DFT-optimized geometries (B3LYP/6-31G*) with X-ray data. Deviations >5° suggest conformational flexibility; validate via MD simulations (GROMACS, 100 ns) .
- Electron Density Maps : Use SHELXE to resolve ambiguous regions (e.g., disordered solvent molecules). Apply TWIN commands for twinned crystals .
Advanced: Which analytical methods detect trace impurities (<0.1%)?
Methodological Answer:
- LC-MS/MS : Use a Q-TOF mass spectrometer in positive ion mode. Identify impurities via exact mass (e.g., m/z 469.585 ± 0.001) and fragmentation patterns .
- NMR DOSY : Differentiate impurities by diffusion coefficients. For example, unreacted starting materials show slower diffusion than the target compound .
Advanced: How to validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- CRISPR-Cas9 Knockout : Generate target gene (e.g., EGFR)-knockout cell lines. A >50% reduction in activity confirms on-target effects .
- Transcriptomics : Perform RNA-seq on treated vs. untreated cells. Pathway enrichment analysis (KEGG/GO) identifies downstream signaling disruptions .
Advanced: What computational tools predict pharmacokinetic properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
